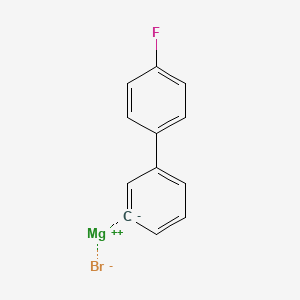
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound features a fluorinated phenyl group, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Fluorophenyl)phenylmagnesium bromide involves the reaction of 4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:
4-Fluorobromobenzene+Magnesium→3-(4-Fluorophenyl)phenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of Grignard reagents like 3-(4-Fluorophenyl)phenylmagnesium bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms new carbon-carbon bonds in the presence of catalysts.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Compounds: Result from coupling reactions with aryl halides.
科学研究应用
3-(4-Fluorophenyl)phenylmagnesium bromide is used in various scientific research applications:
Chemistry: As a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active molecules.
Medicine: Involved in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.
相似化合物的比较
Similar Compounds
- 4-Fluorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
- (4-(Trifluoromethyl)phenyl)magnesium bromide
Uniqueness
3-(4-Fluorophenyl)phenylmagnesium bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluorine atom can also affect the compound’s stability and its interactions with other molecules.
属性
分子式 |
C12H8BrFMg |
|---|---|
分子量 |
275.40 g/mol |
IUPAC 名称 |
magnesium;1-fluoro-4-phenylbenzene;bromide |
InChI |
InChI=1S/C12H8F.BrH.Mg/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChI 键 |
GZJRKYIZBZOKJC-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)C2=CC=C(C=C2)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


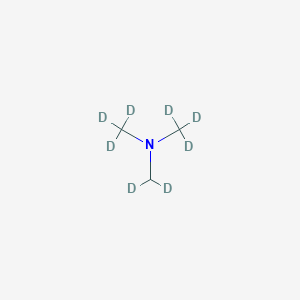
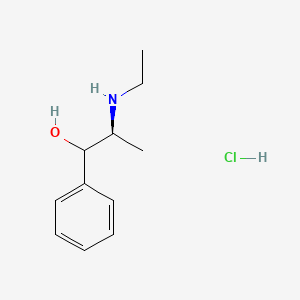
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)
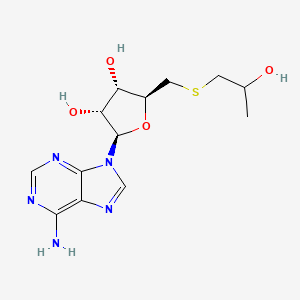

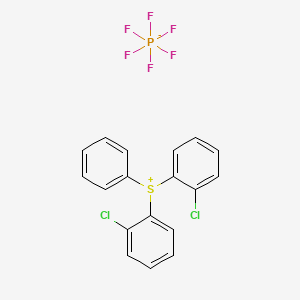

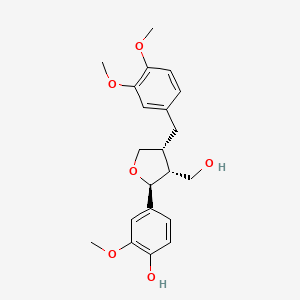
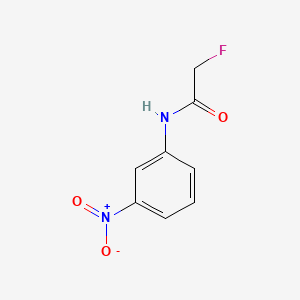
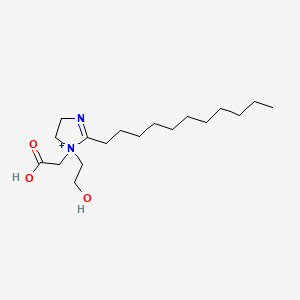
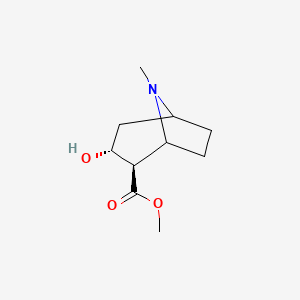
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
